molecular formula C23H18ClNO6 B12214941 N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B12214941
M. Wt: 439.8 g/mol
InChI Key: FQWCAXXILSIPTQ-UHFFFAOYSA-N
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Description

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a xanthene core, which is a tricyclic aromatic system, and a benzamide moiety with three methoxy groups. The presence of a chlorine atom at the 5-position of the xanthene ring further adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide typically involves the following steps:

    Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between a suitable phenol derivative and a phthalic anhydride under acidic conditions.

    Chlorination: The xanthene core is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Formation of the Benzamide Moiety: The 3,4,5-trimethoxybenzoic acid is converted to its corresponding acid chloride using reagents like oxalyl chloride or thionyl chloride.

    Coupling Reaction: The chlorinated xanthene core is then coupled with the acid chloride of 3,4,5-trimethoxybenzoic acid in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the xanthene core can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.

    Reduction: Formation of alcohols from the carbonyl group.

    Substitution: Formation of amines or thiols from the chlorine atom.

Scientific Research Applications

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide
  • N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-nitrobenzamide
  • N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-nitrobenzamide

Uniqueness

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C23H18ClNO6

Molecular Weight

439.8 g/mol

IUPAC Name

N-(5-chloro-9-oxoxanthen-3-yl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C23H18ClNO6/c1-28-18-9-12(10-19(29-2)22(18)30-3)23(27)25-13-7-8-14-17(11-13)31-21-15(20(14)26)5-4-6-16(21)24/h4-11H,1-3H3,(H,25,27)

InChI Key

FQWCAXXILSIPTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl

Origin of Product

United States

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